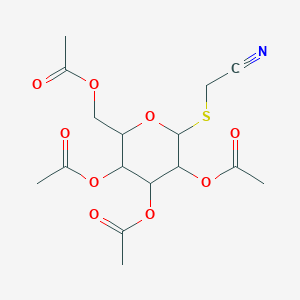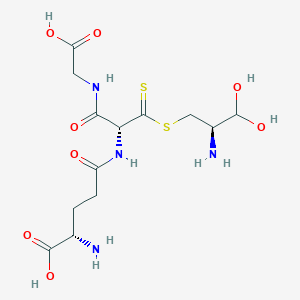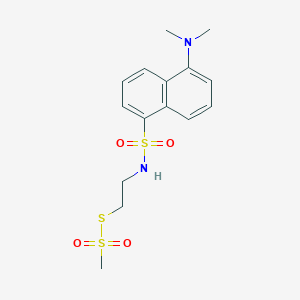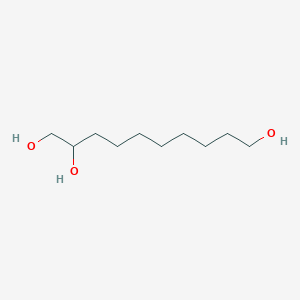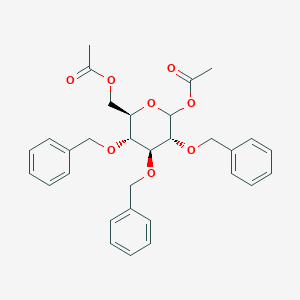
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose involves strategic functionalization of the glucose molecule. A common approach includes the protection of hydroxyl groups with acetyl and benzyl groups to prevent unwanted reactions during subsequent synthetic steps. For example, the synthesis and crystal structure analysis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose demonstrated the use of acetate and benzylidene protecting groups, revealing insights into molecular conformation and interactions within the crystal lattice (Brito-Arias et al., 2009).
Scientific Research Applications
Facile Synthesis for Pharmaceuticals and Nutraceuticals : A study by Seib (1968) demonstrates the facile synthesis of 1,6-anhydro-4-O-benzyl-β-D-glucopyranose from phenyl 2,3,6-tri-O-acetyl-β-D-glucopyranoside, which holds potential applications in pharmaceuticals and nutraceuticals (Seib, 1968).
Synthesis of Bioactive Compounds : Fei, Ma, and Chan (2010) successfully synthesized D-α-glucopyranosides, di- and tri-saccharides using 6-O-acetyl-glucopyranosyl bromides, providing a promising method for the production of bioactive compounds (Fei, Ma, & Chan, 2010).
Biomedical Applications via Ring-Opening Polymerization : Uryu et al. (1986) reported that ring-opening polymerization of 1,6-anhydro-2,4-di-O-benzyl-3-O-tert-butyldimethylsilyl-β-d-glucopyranose leads to branched polymers with potential applications in biomedicine (Uryu et al., 1986).
Thioglycosidation Reactions : Wang, Sakairi, and Kuzuhara (1990) found that 1,6-anhydro-β-D-glucopyranose derivatives can be used as glycosyl donors for thioglycosidation reactions, with high yields and potential for cross-coupling reactions (Wang, Sakairi, & Kuzuhara, 1990).
Synthesis of Oligosaccharides : Holick, Chiu, and Anderson (1976) reported that O-benzylated thioglucoses can be used as intermediates for the synthesis of (1-6)- and (1-4)-linked oligosaccharides of D-glucose, with their linkage being easily cleaved by methyl iodide and nucleophiles (Holick, Chiu, & Anderson, 1976).
Applications in Organic Synthesis : Brito-Arias et al. (2009) revealed the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, indicating potential applications in organic synthesis (Brito-Arias et al., 2009).
Glycosylation Methods and Polymer Science : Various studies have demonstrated the use of derivatives of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose in glycosylation methods and polymer science, highlighting its versatility in chemical and biochemical research.
properties
IUPAC Name |
[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMEQHKHEHBS-JCLUOYIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447061 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
CAS RN |
59433-13-5 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



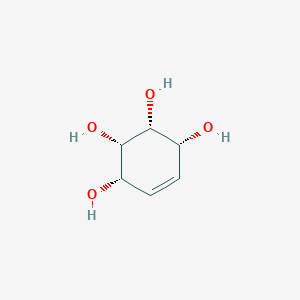

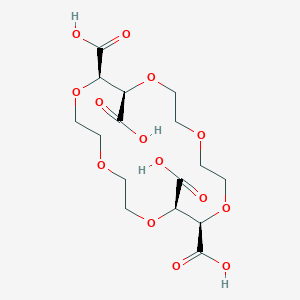
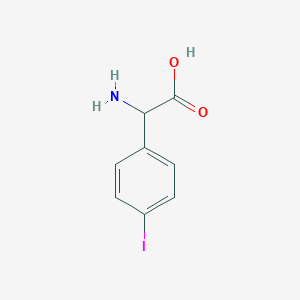
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
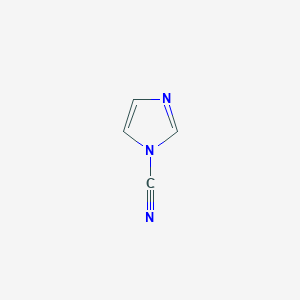
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
